(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid
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Overview
Description
“PMID25980951-Compound-29” is a small molecule inhibitor developed by Janssen Research and Development. It is known for its role as an antagonist of estrogen-related receptor alpha (ERRα). This compound has shown potential in various therapeutic applications, particularly in the treatment of obesity-induced osteoclastic bone loss .
Preparation Methods
The synthetic routes and reaction conditions for “PMID25980951-Compound-29” involve several steps. The compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods are optimized to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
“PMID25980951-Compound-29” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Scientific Research Applications
“PMID25980951-Compound-29” has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of ERRα in various chemical processes.
Biology: The compound is used to investigate the biological functions of ERRα in cellular metabolism and energy homeostasis.
Medicine: It has potential therapeutic applications in treating conditions like obesity-induced osteoclastic bone loss and other metabolic disorders.
Industry: The compound is used in the development of new drugs targeting ERRα and related pathways.
Mechanism of Action
The mechanism of action of “PMID25980951-Compound-29” involves its binding to the estrogen-related receptor alpha (ERRα). By antagonizing ERRα, the compound inhibits its activity, leading to changes in gene expression and metabolic pathways. This results in the modulation of cellular metabolism, energy homeostasis, and bone resorption processes .
Comparison with Similar Compounds
“PMID25980951-Compound-29” is unique compared to other similar compounds due to its high specificity and potency as an ERRα antagonist. Similar compounds include:
Compound 16: Another ERRα antagonist with different structural features.
Compound 41: A related compound with similar biological activity but different pharmacokinetic properties.
Compound 42: An ERRα antagonist with a different mechanism of action
This detailed article provides a comprehensive overview of “PMID25980951-Compound-29” and its various aspects. If you have any further questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C80H96N16O14 |
---|---|
Molecular Weight |
1505.7 g/mol |
IUPAC Name |
(8R,12S,15S,18S,30R,34S,37S,40S)-13,16,35,38-tetrahydroxy-11,33-bis[(2S)-2-[[(2S)-1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid |
InChI |
InChI=1S/C80H96N16O14/c1-45(81-9)69(97)87-67(79(3,4)5)75(103)93-33-31-63-65(93)73(101)83-59(39-49-19-25-51-15-11-13-17-53(51)35-49)71(99)85-61(77(105)106)37-47-23-29-58(30-24-47)110-44-56-42-96(92-90-56)64-32-34-94(76(104)68(80(6,7)8)88-70(98)46(2)82-10)66(64)74(102)84-60(40-50-20-26-52-16-12-14-18-54(52)36-50)72(100)86-62(78(107)108)38-48-21-27-57(28-22-48)109-43-55-41-95(63)91-89-55/h11-30,35-36,41-42,45-46,59-68,81-82H,31-34,37-40,43-44H2,1-10H3,(H,83,101)(H,84,102)(H,85,99)(H,86,100)(H,87,97)(H,88,98)(H,105,106)(H,107,108)/t45-,46-,59-,60-,61-,62-,63+,64+,65-,66-,67+,68+/m0/s1 |
InChI Key |
MBKNBOLIPVRUSC-YZMHPAFASA-N |
Isomeric SMILES |
C[C@@H](C(=N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=N[C@H](C(=N[C@@H](CC3=CC=C(C=C3)OCC4=CN([C@@H]5CCN([C@@H]5C(=N[C@H](C(=N[C@@H](CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)O)O)CC8=CC9=CC=CC=C9C=C8)O)C(=O)[C@H](C(C)(C)C)N=C([C@H](C)NC)O)N=N4)C(=O)O)O)CC1=CC2=CC=CC=C2C=C1)O)C(C)(C)C)O)NC |
Canonical SMILES |
CC(C(=NC(C(=O)N1CCC2C1C(=NC(C(=NC(CC3=CC=C(C=C3)OCC4=CN(C5CCN(C5C(=NC(C(=NC(CC6=CC=C(C=C6)OCC7=CN2N=N7)C(=O)O)O)CC8=CC9=CC=CC=C9C=C8)O)C(=O)C(C(C)(C)C)N=C(C(C)NC)O)N=N4)C(=O)O)O)CC1=CC2=CC=CC=C2C=C1)O)C(C)(C)C)O)NC |
Origin of Product |
United States |
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